molecular formula C10H16Cl2N2O B022056 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride CAS No. 178758-80-0

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride

Cat. No.: B022056
CAS No.: 178758-80-0
M. Wt: 251.15 g/mol
InChI Key: NFLPKFRYMIEKOM-UHFFFAOYSA-N
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Description

3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride: is a chemical compound with the molecular formula C10H16Cl2N2O and a molecular weight of 251.15. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in biochemical research, particularly in the field of proteomics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride typically involves the reaction of 3-pyridinecarboxylic acid with 5-aminopentanoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

  • 3-(5-Aminopentanoyl)pyridine Dihydrochloride
  • 5-Amino-1-(3-pyridinyl)-1-pentanone Dihydrochloride

Comparison: Compared to other similar compounds, 3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride is unique due to its specific structure and functional groups. This uniqueness allows it to interact with different molecular targets and exhibit distinct biological activities. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-amino-1-pyridin-3-ylpentan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c11-6-2-1-5-10(13)9-4-3-7-12-8-9;;/h3-4,7-8H,1-2,5-6,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLPKFRYMIEKOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)CCCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50596640
Record name 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178758-80-0
Record name 5-Amino-1-(pyridin-3-yl)pentan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50596640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(5-Amino-1-pentanoyl)pyridine Dihydrochloride
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